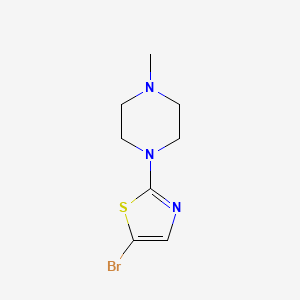

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-6-7(9)13-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJBJUJPIRBKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671680 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623588-32-9 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing an overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a bromine atom and a piperazine moiety. The structural formula can be represented as follows:

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially modulating their activity. For instance, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : The compound may engage with specific receptors, including opioid receptors, which are implicated in pain modulation. Studies have indicated that compounds with similar structures can activate these receptors, leading to antinociceptive effects .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 200 µg/mL |

These values indicate that while the compound exhibits activity against these pathogens, its efficacy may be lower compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including glioma and breast cancer cells. The IC50 values ranged from 0.13 to 3.8 µM, indicating potent activity against these cells .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, which are critical events in programmed cell death .

Case Studies

A notable study involved the synthesis and evaluation of derivatives of thiazole-piperazine compounds for their analgesic effects. In this study, compounds similar to this compound were tested for their ability to alleviate pain in animal models. Results indicated that these compounds significantly increased pain threshold in mice, suggesting central and peripheral mechanisms at play .

Another investigation focused on the compound's activity against Trypanosoma species, where it was found to suppress parasitemia effectively in infected animal models . This highlights its potential as a therapeutic agent for parasitic infections.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiazole compounds exhibit promising anticancer activities. For instance, compounds similar to 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine have demonstrated cytotoxic effects against various cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds range significantly, with some showing IC50 values as low as 0.28 μg/mL against breast cancer cells .

Inhibition of Enzymatic Activity

The compound has been noted for its ability to inhibit p38 MAP kinase and phosphodiesterase IV (PDE IV) activities. These enzymes are crucial in inflammatory responses and cellular signaling pathways. Inhibiting these pathways can potentially lead to therapeutic applications in treating cytokine-mediated diseases and other inflammatory conditions .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes may include the formation of the thiazole ring followed by the introduction of the piperazine moiety through coupling reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and reduce the number of steps involved .

Antimicrobial Activity

There is emerging evidence that thiazole derivatives possess antimicrobial properties. This includes activity against bacterial biofilms, which are notoriously difficult to treat. Compounds like this compound could be explored further for their potential in combating resistant strains of bacteria .

Neurological Implications

Given its structural features, this compound may also have implications in neurological research, particularly concerning its interaction with neurotransmitter receptors or as a potential treatment for neurodegenerative diseases. The modulation of adenosine receptors is one area where thiazole derivatives have shown promise .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various contexts:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 of the thiazole ring serves as a key site for substitution reactions:

Mechanistic Insight : The electron-withdrawing thiazole nitrogen facilitates NAS through stabilization of the transition state via resonance effects .

Cross-Coupling Reactions

The bromine atom enables participation in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Optimization Notes : Highest yields obtained using degassed solvents and microwave irradiation at 120°C for 30 min .

Piperazine Ring Modifications

The methylpiperazine moiety undergoes characteristic amine reactions:

N-Alkylation

Side Reactions : Competitive quaternization observed with excess alkylating agents .

Oxidation Pathways

The thiazole ring demonstrates stability under controlled oxidation:

| Oxidizing Agent | Conditions | Product | Observation | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Thiazole N-oxide derivative | 62% conversion | |

| H₂O₂/AcOH | Reflux (4 h) | Sulfoxide formation | Complex mixture |

Caution : Strong oxidants like KMnO₄ induce decomposition via C-S bond cleavage .

Structural Characterization Data

Key spectroscopic signatures of reaction products:

| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Methoxy derivative | 3.85 (s, 3H, OCH₃) | 163.2 (C-O) | 283.0924 [M+H]⁺ |

| Suzuki coupling product | 7.45-7.62 (m, 5H, Ar-H) | 138.7 (ipso-C) | 325.1341 [M+H]⁺ |

Stability Considerations

Critical degradation pathways observed under:

-

Thermal Stress : Decomposition >200°C via retro-Diels-Alder mechanism

-

Photolysis : λ >300 nm induces C-Br bond homolysis

This comprehensive profile demonstrates the compound's versatility in medicinal chemistry synthesis. The bromothiazole-piperazine scaffold shows particular promise for developing targeted kinase inhibitors, with its reactivity profile enabling efficient late-stage diversification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine

- Structure : Replaces the 5-bromo-thiazole with a 4-(4-chlorophenyl)-thiazole.

- Molecular Formula : C₁₄H₁₆ClN₃S vs. C₇H₁₁BrN₃S for the target compound.

- Synthetic Route: Synthesized via coupling reactions involving benzyl chlorides, similar to methods in .

- Applications : Marketed by American Elements for life science research, indicating utility in drug discovery .

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine

- Structure : Replaces the thiazole ring with a thiadiazole (additional nitrogen atom).

- Molecular Formula : C₆H₉BrN₄S vs. C₇H₁₁BrN₃S.

- Key Differences :

- Biological Relevance: Thiadiazoles are known for antimicrobial activity, suggesting possible overlap in applications .

1-(2-Chlorobenzyl)-4-methylpiperazine Derivatives

- Structure : Piperazine linked to benzyl groups (e.g., 2-chlorobenzyl in ).

- Key Differences: Flexibility vs. Biological Activity: These derivatives are explored as cytochrome P450 inhibitors, highlighting the role of substitution patterns in target selectivity .

Naphthaleneoxypropargyl-Containing Piperazine Complexes

- Structure : Piperazine linked to naphthaleneoxypropargyl groups (–4).

- Key Differences: Solubility: Complexation with β-cyclodextrin improves aqueous solubility, a strategy applicable to bromo-thiazolyl derivatives for drug delivery . Immunomodulation: Demonstrated stimulatory effects on immune cells, suggesting that piperazine-thiazole hybrids could similarly modulate immune responses .

Comparative Data Table

| Compound Name | Core Heterocycle | Substituent | Molecular Formula | Key Properties/Applications |

|---|---|---|---|---|

| 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | Thiazole | 5-Bromo | C₇H₁₁BrN₃S | Halogen bonding, drug discovery |

| 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine | Thiazole | 4-(4-Chlorophenyl) | C₁₄H₁₆ClN₃S | High lipophilicity, life science use |

| 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine | Thiadiazole | 5-Bromo | C₆H₉BrN₄S | Antimicrobial potential |

| 1-(2-Chlorobenzyl)-4-methylpiperazine | Benzyl | 2-Chlorobenzyl | C₁₂H₁₆ClN₂ | Cytochrome P450 inhibition |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine?

The synthesis typically involves coupling a bromothiazole precursor with a methylpiperazine derivative. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for their ability to dissolve polar intermediates .

- Base choice : Powdered K₂CO₃ or NaH is effective for deprotonation and facilitating nucleophilic substitution .

- Purification : Silica gel chromatography with gradients like ethyl acetate:hexane (1:8) ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) in hexane:ethyl acetate (2:1) tracks reaction progress .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the thiazole and piperazine rings .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Molecular docking : Preliminary in silico studies against targets like tyrosine kinases or WDR5 to prioritize experimental follow-ups .

Advanced Research Questions

Q. How do structural modifications of the thiazole or piperazine moieties affect pharmacological activity?

- Thiazole substitution : Replacing bromine with electron-withdrawing groups (e.g., nitro) enhances antibacterial activity but may reduce solubility .

- Piperazine alkylation : Adding methyl groups improves blood-brain barrier penetration, as seen in analogs targeting neuroactive receptors .

- Case study : Analog 1-(4-fluorobenzyl)piperazine showed 10-fold higher kinase inhibition than non-fluorinated derivatives, attributed to enhanced π-π stacking .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Conflicting cytotoxicity results may arise from assay sensitivity thresholds; use multiple cell lines and concentration gradients .

- Metabolic stability analysis : Discrepancies in vivo vs. in vitro often stem from hepatic metabolism; employ microsomal stability assays (e.g., human liver microsomes) .

- Target validation : Use CRISPR/Cas9 knockout models to confirm target specificity if off-target effects are suspected .

Q. How can researchers optimize synthetic yield while minimizing side products?

- Temperature control : Lowering reaction temperatures (0–5°C) reduces thiazole ring decomposition .

- Catalyst optimization : Copper(I)-catalyzed click chemistry improves regioselectivity in triazole-forming steps .

- Byproduct analysis : LC-MS identifies common impurities like dehalogenated byproducts, guiding solvent system adjustments .

Q. What computational methods predict the compound’s ADMET properties?

- ADMET prediction tools : SwissADME or PreADMET assess solubility (LogP), CYP450 interactions, and toxicity .

- Molecular dynamics simulations : Evaluate binding stability to targets like WDR5 or histamine receptors over 100-ns trajectories .

- QSAR models : Relate structural descriptors (e.g., polar surface area) to experimental permeability data .

Q. How does the bromothiazole moiety influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : The C-Br bond facilitates palladium-catalyzed coupling with aryl boronic acids, enabling diversification at the 5-position .

- SNAr reactivity : Bromine’s electron-withdrawing effect activates the thiazole ring for nucleophilic aromatic substitution with amines or thiols .

Methodological Guidelines

Q. Designing SAR Studies for Piperazine-Thiazole Hybrids

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., chloro, methoxy) on the thiazole ring .

- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions .

- Data normalization : Express biological activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Addressing Stability Challenges in Formulation

- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) in buffers (pH 1.2–7.4) to identify degradation pathways .

- Lyophilization : For hygroscopic analogs, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. Validating Target Engagement in Cellular Models

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts in compound-treated lysates .

- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.